molecular formula C13H9I B1295831 2-Iodo-9H-fluorene CAS No. 2523-42-4

2-Iodo-9H-fluorene

Cat. No.: B1295831
CAS No.: 2523-42-4
M. Wt: 292.11 g/mol
InChI Key: VNYQUOAQPXGXQO-UHFFFAOYSA-N
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Description

2-Iodo-9H-fluorene is an organic compound with the molecular formula C13H9I. It is a derivative of fluorene, where an iodine atom is substituted at the second position of the fluorene ring. This compound is known for its applications in organic synthesis and materials science, particularly in the development of organic electroluminescent devices .

Biochemical Analysis

Biochemical Properties

2-Iodo-9H-fluorene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a precursor in the synthesis of organic electroluminescent devices . The nature of these interactions often involves the formation of covalent bonds with the iodine atom, which can influence the reactivity and stability of the compound in biochemical environments.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins, leading to alterations in downstream gene expression . Additionally, its impact on cellular metabolism includes changes in the flux of metabolic pathways, which can affect the overall energy balance within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the iodine atom in the compound can form covalent bonds with active site residues of enzymes, thereby modulating their activity . This binding interaction can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors in its biochemical analysis. The compound is relatively stable when stored in dark, dry conditions at room temperature . Over extended periods, it can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects and can be used to study its biochemical interactions. At higher doses, it can induce toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biochemical intermediates. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism often involves the formation of reactive intermediates, which can further participate in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of the compound can affect its biochemical activity and the extent of its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-9H-fluorene can be synthesized through various methods. One common method involves the iodination of fluorene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in an organic solvent like acetic acid. The reaction conditions include maintaining the temperature between 0°C to 25°C to control the reaction rate and prevent over-iodination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction: The fluorene ring can be oxidized or reduced under specific conditions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents

Major Products Formed

    Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

    Coupling: Formation of biaryl compounds or extended conjugated systems.

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of dihydrofluorene derivatives

Scientific Research Applications

2-Iodo-9H-fluorene has several applications in scientific research:

    Organic Electronics: Used as a precursor in the synthesis of organic electroluminescent devices and organic light-emitting diodes (OLEDs).

    Material Science: Employed in the development of semiconducting materials and polymers.

    Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and pharmaceuticals.

    Photophysics: Studied for its photophysical properties, including fluorescence and phosphorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-9H-fluorene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine or chlorine. This property enhances its reactivity in substitution and coupling reactions. Additionally, the iodine atom’s ability to participate in heavy-atom effects makes this compound valuable in photophysical studies and applications .

Properties

IUPAC Name

2-iodo-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9I/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYQUOAQPXGXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279334
Record name 2-Iodo-9H-fluorene
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Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2523-42-4
Record name 2-Iodo-9H-fluorene
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Record name 2-Iodo-9H-fluorene
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Synthesis routes and methods I

Procedure details

A 250 mL round-bottomed flask was charged with 20.0 g (120 mmol) fluorene, 16.0 g (60 mmol) iodine and 4.0 g (17 mmol) periodic acid. 150 mL (80%) acetic acid was added to the reaction mixture. The mixture was stirred under nitrogen at 80° C. for 4 hours. The mixture was then allowed to cool to ambient temperature. The solid residue was vacuum filtered, dissolved in toluene and then washed with 5% sodium hydrogen sulphite(to remove excess iodine). The toluene solution was concentrated under vacuo and then passed through a flash column using toluene as the eluent to give 32.0 g (91% yield) of the product (off white solid).
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91%

Synthesis routes and methods II

Procedure details

56.8 parts of fluorene, 200 parts of methanol, 37 parts of 63% sulfuric acid aqueous solution, 31 parts of iodine, and 34 parts of 34% iodic acid aqueous solution were stirred at 60° C. for 5 hours. After completion of the stirring, the resultant was filtrated, and it was then washed with 100 parts of water twice. Thereafter, the resultant was dried at 70° C. overnight. After completion of the drying, the resultant was recrystallized in methanol to obtain 60 parts of 2-iodofluorene in the form of white powders.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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